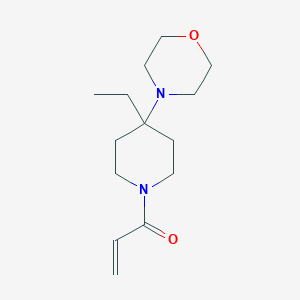
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one, also known as EPP, is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine derivatives and has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Wissenschaftliche Forschungsanwendungen
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential applications in various fields of scientific research. In medicinal chemistry, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been investigated for its ability to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease.
In neuroscience, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been used as a tool to study the role of nicotinic acetylcholine receptors (nAChRs) in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a selective agonist of the α4β2 subtype of nAChRs, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been used to investigate the effects of nAChR activation on dopamine release in the striatum, a brain region involved in reward and motivation.
Wirkmechanismus
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one acts as a selective agonist of the α4β2 subtype of nAChRs. Activation of these receptors leads to the release of neurotransmitters such as dopamine, which are involved in cognitive function, memory, and addiction. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the pathogenesis of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has also been shown to increase the release of dopamine in the striatum, a brain region involved in reward and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has several advantages for use in lab experiments. It is a selective agonist of the α4β2 subtype of nAChRs, which makes it a useful tool for studying the role of these receptors in the brain. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is also a small molecule, which makes it easy to synthesize and modify for use in drug discovery.
However, there are also limitations to using 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one in lab experiments. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has a relatively short half-life, which can make it difficult to study its effects over long periods of time. Additionally, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to have some toxicity in vitro, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one. One potential application is in the development of drugs for the treatment of Alzheimer's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Further research could investigate the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Alzheimer's disease therapeutics.
Another potential application is in the development of drugs for the treatment of Parkinson's disease. 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one has been studied for its potential as a neuroprotective agent in the treatment of Parkinson's disease. Further research could investigate the mechanisms underlying this effect and the potential of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one or related compounds as Parkinson's disease therapeutics.
Overall, 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one is a promising compound for scientific research with potential applications in various fields. Further research is needed to fully understand its mechanisms of action and potential therapeutic applications.
Synthesemethoden
The synthesis of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one involves the reaction of 4-ethyl-4-morpholin-4-ylpiperidin-1-amine with acryloyl chloride in the presence of a base. This reaction results in the formation of 1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one as a yellow solid. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Eigenschaften
IUPAC Name |
1-(4-ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O2/c1-3-13(17)15-7-5-14(4-2,6-8-15)16-9-11-18-12-10-16/h3H,1,4-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAOCNBAYMZWEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)C(=O)C=C)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethyl-4-morpholin-4-ylpiperidin-1-yl)prop-2-en-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

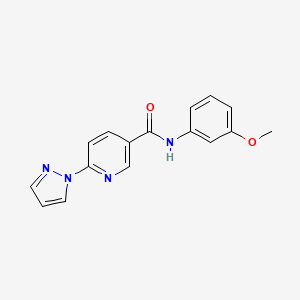
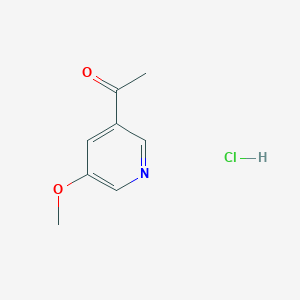

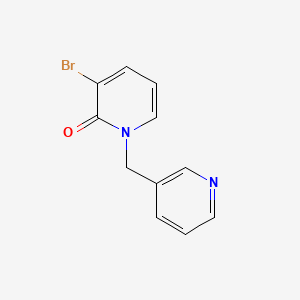

![N-(3,4-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
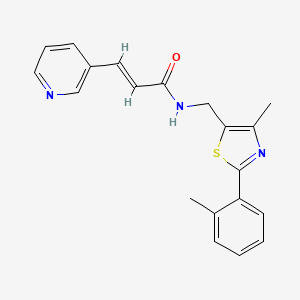
![(2E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(4-nitrophenyl)prop-2-enamide](/img/structure/B2761636.png)
![3-acetyl-5-(4-chlorophenyl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2761637.png)
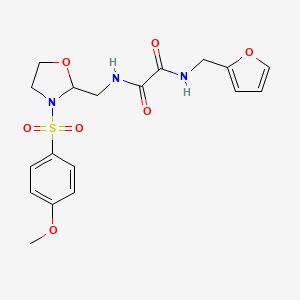

![1-(3-Fluorobenzoyl)-3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2761644.png)
![N1,N4-bis[3-(trifluoromethyl)phenyl]piperazine-1,4-dicarboxamide](/img/structure/B2761647.png)